molecular formula C21H25FN4O4S B2669005 N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-89-6

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2669005
CAS RN: 887196-89-6
M. Wt: 448.51
InChI Key: SSWAVUVZYIRWIC-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common structure in many pharmaceuticals. Piperazine derivatives are known for their wide range of biological and pharmaceutical activity . The compound also contains a tosyl group, which is often used as a protecting group in organic synthesis.

Scientific Research Applications

Opioid Research

The compound is a new fentanyl analog that has recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . Its metabolic pathways can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Fluorinated Isoquinolines

The compound can be synthesized via the Bischler–Napieralski reaction, which is a typical method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis . Fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many piperazine derivatives are used in drugs and show a wide range of biological activities .

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For specific compounds, a Safety Data Sheet (SDS) would provide detailed information on safety and hazards .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Piperazine derivatives are a rich area of study due to their wide range of biological activities and their use in various drugs .

properties

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-16-7-9-17(10-8-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-19-6-4-3-5-18(19)22/h3-10H,11-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWAVUVZYIRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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